Cas no 869472-72-0 (3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acid)

3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acid 化学的及び物理的性質
名前と識別子
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- 4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-α-(1-methylethyl)-3-(2-thienyl)-5-thioxo-
- 3-Methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic Acid
- 3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acid
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- インチ: 1S/C11H13N3O2S2/c1-6(2)8(10(15)16)14-9(12-13-11(14)17)7-4-3-5-18-7/h3-6,8H,1-2H3,(H,13,17)(H,15,16)
- InChIKey: AXQPGYCJXARJEP-UHFFFAOYSA-N
- ほほえんだ: C(N1C(NN=C1C1SC=CC=1)=S)(C(=O)O)C(C)C
じっけんとくせい
- 色と性状: Not available
- 密度みつど: Not available
- ゆうかいてん: Not available
- ふってん: Not available
- フラッシュポイント: Not available
- じょうきあつ: Not available
3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14680-0.05g |
3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid |
869472-72-0 | 95% | 0.05g |
$64.0 | 2023-06-13 | |
Enamine | EN300-14680-5.0g |
3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid |
869472-72-0 | 95% | 5g |
$743.0 | 2023-06-13 | |
Enamine | EN300-14680-10.0g |
3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid |
869472-72-0 | 95% | 10g |
$1101.0 | 2023-06-13 | |
TRC | M359410-25mg |
3-Methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic Acid |
869472-72-0 | 25mg |
$ 50.00 | 2022-06-03 | ||
TRC | M359410-50mg |
3-Methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic Acid |
869472-72-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-14680-0.25g |
3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid |
869472-72-0 | 95% | 0.25g |
$92.0 | 2023-06-13 | |
Enamine | EN300-14680-2.5g |
3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid |
869472-72-0 | 95% | 2.5g |
$503.0 | 2023-06-13 | |
Chemenu | CM481782-1g |
3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid |
869472-72-0 | 95%+ | 1g |
$340 | 2023-01-19 | |
Chemenu | CM481782-100mg |
3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid |
869472-72-0 | 95%+ | 100mg |
$106 | 2023-01-19 | |
Enamine | EN300-14680-50mg |
3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid |
869472-72-0 | 95.0% | 50mg |
$42.0 | 2023-09-29 |
3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acid 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acidに関する追加情報
Comprehensive Analysis of 3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acid (CAS No. 869472-72-0)
The compound 3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acid (CAS No. 869472-72-0) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its complex nomenclature reflects its intricate architecture, combining a thiophene ring, a 1,2,4-triazole core, and a sulfanyl group, which collectively contribute to its diverse chemical properties. Researchers are increasingly exploring its potential applications, particularly in drug discovery and organic synthesis, due to its versatile reactivity and potential bioactivity.
One of the most intriguing aspects of 3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acid is its role in the development of novel therapeutic agents. The 1,2,4-triazole moiety is a well-known pharmacophore, often associated with antimicrobial, anti-inflammatory, and anticancer activities. Coupled with the thiophene ring, which is prevalent in many FDA-approved drugs, this compound presents a promising scaffold for designing new bioactive molecules. Recent studies have highlighted its potential in targeting enzyme inhibition and modulating cellular pathways, making it a subject of intense research in precision medicine.
From a synthetic chemistry perspective, the sulfanyl group in 3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acid offers unique opportunities for functionalization. This group can participate in various chemical reactions, such as nucleophilic substitutions and oxidative couplings, enabling the creation of derivatives with tailored properties. Such versatility is particularly valuable in the development of advanced materials, including polymers and coatings, where fine-tuning molecular structures can lead to enhanced performance characteristics like durability and conductivity.
The growing interest in heterocyclic compounds like 3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acid is also driven by their environmental applications. Researchers are investigating its potential in green chemistry initiatives, such as catalytic processes and biodegradable material design. Its ability to act as a ligand in metal-organic frameworks (MOFs) has opened new avenues for sustainable technology development, aligning with global trends toward eco-friendly solutions.
In the context of computational chemistry, 3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acid has been the subject of molecular docking and quantum mechanical studies. These simulations aim to predict its interactions with biological targets and optimize its structure for specific applications. The integration of AI-driven drug discovery tools has further accelerated research, allowing scientists to explore vast chemical spaces and identify high-potential derivatives efficiently.
As the scientific community continues to unravel the potential of 3-Methyl-2-3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-ylbutanoic Acid, its relevance in both academic and industrial settings is expected to grow. Whether in the realm of pharmaceuticals, materials science, or environmental technology, this compound exemplifies the synergy between molecular design and practical innovation. Future research will likely focus on scaling up synthesis methods, elucidating its mechanism of action, and expanding its applications to address contemporary challenges in science and technology.
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